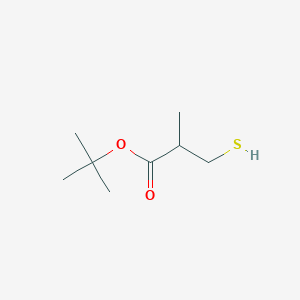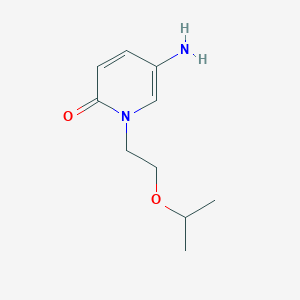
5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridone with 2-isopropoxyethyl bromide in the presence of a base, followed by the introduction of an amino group at the 5-position through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyridine positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Similar in structure but with a methyl group instead of an isopropoxyethyl group.
5-Amino-2-chloropyridine: Contains a chlorine atom instead of an isopropoxyethyl group.
5-Amino-1-ethylpyridin-2(1h)-one: Similar but with an ethyl group instead of an isopropoxyethyl group.
Uniqueness
5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one is unique due to the presence of the isopropoxyethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(2-propan-2-yloxyethyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)14-6-5-12-7-9(11)3-4-10(12)13/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
NKUQPBLZSPHULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


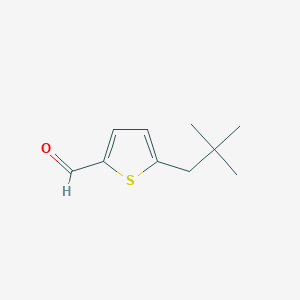
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
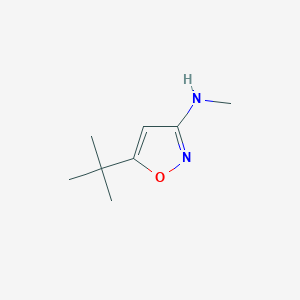
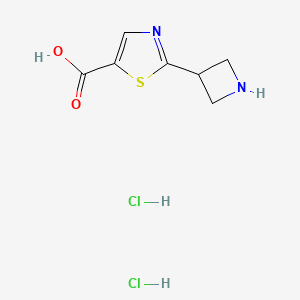
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
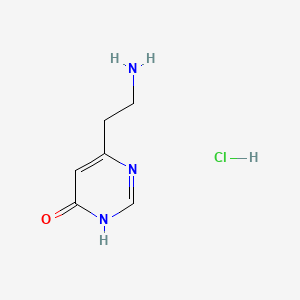
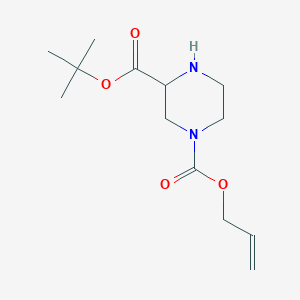
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
